Imidazo[1,5-A]pyridine-3-carbaldehyde
Overview
Description
Imidazo[1,5-A]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,5-A]pyridine core with a formyl group at the 3-position. This compound is part of a broader class of imidazo[1,5-A]pyridines, which are known for their significant roles in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Imidazo[1,5-A]pyridine-3-carbaldehyde is a compound with significant structural relevance in agrochemicals and pharmaceuticals
Action Environment
Environmental factors, such as pH, temperature, and oxidative conditions, impact the compound’s stability and efficacy. For example, exposure to light or reactive chemicals might alter its structure or reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-A]pyridine-3-carbaldehyde typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the iodine-mediated one-pot synthesis, which involves the use of trifluoromethanesulfonic anhydride and 2-methoxypyridine . Another approach is the multicomponent protocol, which starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods typically employ automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions often involve halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-A]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
Imidazo[1,5-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a fluorescent probe for imaging and diagnostic purposes.
Medicine: Investigated for its potential as an anti-cancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of optoelectronic devices and sensors
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Another heterocyclic compound with similar structural features but different reactivity and applications.
Imidazo[1,5-A]pyridin-3-ylidenes: Known for their strong π-accepting character and use as ligands in coordination chemistry.
Uniqueness
Imidazo[1,5-A]pyridine-3-carbaldehyde stands out due to its unique combination of chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its role in diverse scientific fields highlight its significance .
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-8-9-5-7-3-1-2-4-10(7)8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDFAMUXKRGTJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481177 | |
Record name | Imidazo[1,5-a]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56671-66-0 | |
Record name | Imidazo[1,5-a]pyridine-3-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Imidazo[1,5-a]pyridine-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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